4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline
Descripción
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a quinazoline derivative featuring a dichlorophenylsulfanyl group at position 4 and a methylsulfanyl group at position 2. Quinazolines are heterocyclic aromatic compounds known for their broad pharmacological applications, including kinase inhibition, antimicrobial activity, and anticancer properties . The substitution pattern on the quinazoline core significantly influences electronic properties, solubility, and biological interactions.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-7-6-9(16)8-11(13)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POITZOSSSPMUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline typically involves the reaction of 2,4-dichlorophenylthiol with 2-(methylsulfanyl)quinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced quinazolines.
Substitution: Amino-quinazolines, thio-quinazolines.
Aplicaciones Científicas De Investigación
Structural Formula
The structural formula of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can be represented as follows:
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against Hepatitis C and other viral infections. The presence of sulfur and halogen atoms enhances its reactivity, making it a candidate for further development as an antiviral agent.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in pancreatic cancer cells through caspase activation mechanisms. This suggests its potential as a therapeutic agent in oncology.
| Study | Compound | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Wani et al. (2023) | Quinazoline derivative | Pancreatic cancer | 15.2 |
| Abuelizz et al. (2017) | 2-thioxoquinazolin-4-one | Hepatocellular carcinoma | 12.5 |
| Nowar et al. (2018) | Quinazolinone analogues | HCT-116 (colon cancer) | 8.0 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features contribute to enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the quinazoline structure lead to increased effectiveness against resistant strains of bacteria.
| Study | Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| ResearchGate (2020) | Quinazolinone derivatives | Staphylococcus aureus | 32 µg/mL |
| PMC Article (2023) | Various quinazolinones | Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
Quinazoline derivatives have been investigated for their anti-inflammatory properties as well. The ability of this compound to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases.
| Study | Compound | Inflammatory Model | Effectiveness |
|---|---|---|---|
| MDPI (2021) | Substituted quinazolinones | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| PMC Article (2023) | Quinazolinone derivatives | LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Study on Anticancer Efficacy
A notable study investigated the effect of a related quinazolinone derivative on pancreatic cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
Case Study on Antimicrobial Resistance
Another research focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showing that the compound effectively reduced bacterial viability and biofilm formation.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 866049-14-1) Structure: Features a tetrahydroquinazoline (hydrogenated) core with a bulky (4-methylphenyl)methylsulfanyl group at position 2. The bulkier substituent at position 2 may hinder steric interactions compared to the methylsulfanyl group in the target compound . Molecular Formula: C₂₂H₂₀Cl₂N₂S₂ vs. C₁₄H₁₀Cl₂N₂S₂ (target).
- 4-Methylsulfanyl-2-phenylquinazoline Structure: A phenyl group at position 2 and methylsulfanyl at position 4.
Functional Group Modifications
2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline
- 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine Structure: Amine groups at positions 2 and 4. However, the absence of a methylsulfanyl group may reduce metabolic stability .
Ring Saturation and Reactivity
Tetrahydroquinazoline Derivatives (e.g., CAS 866049-14-1)
2-[(4-Chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline
Structural and Pharmacological Implications
Table 1: Comparative Analysis of Key Compounds
Actividad Biológica
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, with the CAS number 477845-92-4, is a compound of interest due to its diverse biological activities, particularly in the field of cancer research. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H10Cl2N2S2, with a molecular weight of 353.29 g/mol. The presence of dichlorophenyl and methylsulfanyl groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as multi-kinase inhibitors and apoptosis inducers. For instance, research indicates that certain derivatives can induce cell cycle arrest at the S phase and promote apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating the anti-apoptotic gene Bcl-2 .
Table 1: Summary of Anticancer Activity Findings
The mechanism by which this compound exerts its anticancer effects involves interaction with various protein kinases. In silico docking studies have shown that this compound can bind effectively to targets such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .
Case Studies
- Study on Multi-Kinase Inhibition : A derivative similar to this compound was evaluated for its ability to inhibit multiple kinases involved in cancer progression. The study demonstrated significant cytotoxicity against several human cancer cell lines, indicating its potential as a therapeutic agent .
- Molecular Docking Studies : Another investigation utilized molecular docking to assess binding affinities of quinazoline derivatives to various kinases. Results indicated that these compounds could effectively disrupt kinase activity, leading to reduced tumor growth in vitro .
Q & A
Basic: What are the recommended synthetic routes for 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, and how can intermediates be purified?
Answer:
The synthesis of quinazoline derivatives typically involves condensation reactions and functional group modifications. For example, 4-hydrazinylquinazoline intermediates can be prepared by reacting quinazoline-4-thiol with hydrazine hydrate in alcoholic media under reflux (67–72% yields). Subsequent reactions with triethyl orthoformate, acetic acid, or benzoyl chloride yield triazoloquinazoline derivatives . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization requires NMR (δ = 6.41–7.33 ppm for NH2 groups) and IR spectroscopy (C=O, C≡N stretches) .
Basic: Which analytical techniques are critical for structural elucidation of this compound and its derivatives?
Answer:
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related compounds (R factor = 0.039; data-to-parameter ratio = 18.4) . Complementary techniques include:
- 1H/13C NMR : To identify substituent environments (e.g., methylsulfanyl protons at δ ~2.5 ppm).
- IR Spectroscopy : For functional group verification (e.g., thioether S-C stretches ~600–700 cm⁻¹).
- Mass Spectrometry : To confirm molecular weight (e.g., 325.41 g/mol for a morpholinylsulfonyl analogue) .
Advanced: How can molecular docking and dynamics simulations optimize this compound's binding to EGFR?
Answer:
Computational studies on quinazoline derivatives targeting EGFR involve:
- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrophobic interactions with Leu694 and hydrogen bonds with Met793 .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess complex stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives. For example, sulphamide-linked hybrids show GI50 values of 0.045–6.94 μM against cancer cells .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced anti-inflammatory activity?
Answer:
Key SAR findings include:
- Sulfanyl Groups : Methylsulfanyl at position 2 enhances COX-2 selectivity (IC50 < 1 μM) compared to bulkier substituents.
- Triazole Moieties : Fusing 1,2,4-triazole to quinazoline improves solubility and TNF-α inhibition (e.g., 80% suppression at 10 μM) .
- Chlorophenyl Substituents : 2,4-Dichloro configurations increase hydrophobic interactions, boosting potency 3-fold over mono-chloro analogs .
Advanced: How to resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data?
Answer:
Contradictions may arise from:
- Assay Conditions : Validate enzyme inhibition (e.g., COX-2) under physiological pH and temperature .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
- Pharmacokinetics : Use LC-MS/MS to measure plasma exposure. Low bioavailability (<15%) may explain poor in vivo translation .
Advanced: What hybridization strategies are effective for multi-target quinazoline derivatives?
Answer:
Molecular hybridization combines pharmacophores via:
- Linking : Connect quinazoline to triazole sulfonamides using carboxamide/spacer chains (e.g., improved anti-proliferative activity with GI50 = 2.1 μM) .
- Framework Integration : Fuse quinazoline with pyrazolo motifs to target EGFR and VEGFR2 simultaneously .
- In Silico Screening : Prioritize hybrids with dual-binding modes using pharmacophore models (e.g., Schrödinger Phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
